

# Introduction: Bridging Far-Red Fluorescence with Bioorthogonal Chemistry

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## Compound of Interest

Compound Name: *Bdp 650/665 dbco*

Cat. No.: *B13721636*

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For researchers and drug development professionals, the precise and stable attachment of a fluorescent reporter to a biomolecule is paramount. **BDP 650/665 DBCO** emerges as a superior tool at the intersection of high-performance fluorophores and bioorthogonal chemistry. This molecule synergistically combines the robust photophysical properties of the Borondipyrromethene (BODIPY) dye core with the precision of copper-free click chemistry.

The BDP 650/665 fluorophore offers bright, far-red fluorescence, a spectral region advantageous for its low cellular autofluorescence, minimizing background noise in complex biological systems[1]. Coupled to this is the Dibenzocyclooctyne (DBCO) group, a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent labeling of azide-functionalized molecules (proteins, nucleic acids, lipids) with high efficiency and specificity, entirely eliminating the need for cytotoxic copper catalysts that are unsuitable for live-cell or in vivo studies[2][3][4][5]. This guide provides a comprehensive technical overview of **BDP 650/665 DBCO**, from its core mechanism to practical application.

## Physicochemical and Spectral Properties

The performance of a fluorescent probe is defined by its physical and spectral characteristics. **BDP 650/665 DBCO** is engineered for brightness and stability. While a single, universally recognized CAS number for this specific conjugate is not consistently available across vendors, its molecular identity is well-defined[6][7].

Property	Value	Source(s)
Chemical Name	BDP 650/665 Dibenzocyclooctyne	[6][7]
Molecular Formula	C <sub>44</sub> H <sub>38</sub> BF <sub>2</sub> N <sub>5</sub> O <sub>3</sub>	[6][7][8]
Molecular Weight	~733.6 g/mol	[6][7][8]
Appearance	Dark blue solid/crystals	[9]
Excitation Maximum (λ <sub>ex</sub> )	~649 nm	[7][9]
Emission Maximum (λ <sub>em</sub> )	~667 nm	[7][9]
Molar Extinction Coeff.	~94,000 M <sup>-1</sup> cm <sup>-1</sup>	[7][9]
Fluorescence Quantum Yield	0.52	[7][9]
Solubility	Good solubility in DMSO, DMF, Dichloromethane	[9]

## The SPAAC Reaction Mechanism: Precision without Toxicity

The utility of **BDP 650/665 DBCO** is rooted in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO moiety contains a cyclooctyne ring system that is highly strained. This inherent ring strain is the driving force of the reaction, significantly lowering the activation energy for a [3+2] cycloaddition with an azide group[10][11]. This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a copper catalyst[2][12].

The reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring highly specific and clean conjugation[4][12]. The result is a stable, covalent triazole linkage connecting the BDP dye to the target biomolecule.

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Safety and Handling

Proper handling and storage are critical to ensure the longevity and performance of the reagent. **BDP 650/665 DBCO** is shipped as a non-hazardous chemical for research use only, but standard laboratory precautions should always be observed[6].

Parameter	Guideline	Source(s)
Storage Temperature	Long-term: -20°C. Short-term (days to weeks): 0 - 4°C.	[6][7][9]
Storage Conditions	Store in the dark, desiccated. Avoid prolonged exposure to light.	[6][9][13]
Shipping	Shipped at ambient temperature; stable for up to 3 weeks.	[7][9][13]
Handling	Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.	General Lab Practice
Safety Data Sheet	An SDS can be downloaded from the vendor's product page for detailed information.	[7][9][13]

## Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a robust, field-proven methodology for conjugating **BDP 650/665 DBCO** to an azide-modified protein, such as one produced via metabolic labeling or site-specific enzymatic modification.

### Reagent Preparation

- **BDP 650/665 DBCO** Stock Solution: Prepare a 1-10 mM stock solution in an anhydrous organic solvent like DMSO or DMF[14]. Causality Note: Using an organic solvent is necessary due to the dye's hydrophobicity. Preparing a concentrated stock minimizes the

amount of organic solvent added to the aqueous protein reaction, which could otherwise cause denaturation.

- **Azide-Modified Protein:** The protein should be in an amine-free buffer, such as PBS (Phosphate-Buffered Saline) or HEPES, at a pH between 7 and 8.5[2][14]. **Causality Note:** Buffers containing primary amines (e.g., Tris) or azides must be avoided as they can compete with the intended reaction partners[2][12]. The protein concentration should be as high as practically possible to ensure efficient reaction kinetics.

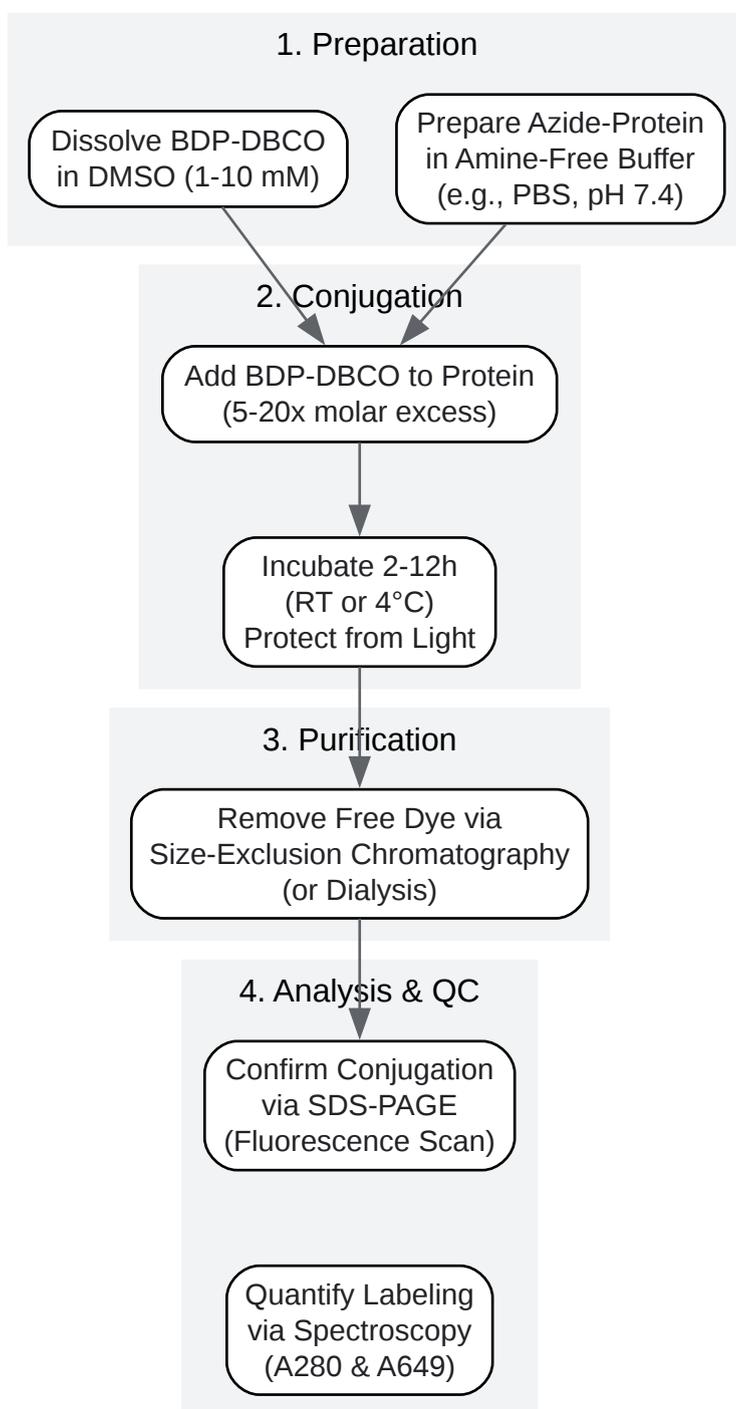
## Conjugation Reaction

- **Calculate Molar Ratio:** Determine the molar concentration of your azide-modified protein. A 5 to 20-fold molar excess of **BDP 650/665 DBCO** over the protein is a common starting point[12][14]. This excess helps drive the reaction to completion. Optimization may be required depending on the specific protein.
- **Reaction Setup:** Add the calculated volume of the **BDP 650/665 DBCO** stock solution to the protein solution. Mix gently but thoroughly by pipetting or brief vortexing.
- **Incubation:** Incubate the reaction mixture for 2 to 12 hours. The reaction can proceed at room temperature (~25°C) or at 4°C for sensitive proteins[2][12]. **Causality Note:** While the reaction is often complete within a few hours at room temperature, longer incubation times or slightly elevated temperatures (up to 37°C) can improve efficiency, especially for dilute samples[2][14]. Protect the reaction from light to prevent photobleaching of the dye.

## Purification of the Conjugate

It is critical to remove unreacted, free **BDP 650/665 DBCO** dye after the reaction, as it can interfere with downstream applications and quantification.

- **Methodology:** Size-exclusion chromatography (e.g., a PD-10 desalting column) is highly effective for separating the larger protein-dye conjugate from the small, free dye molecules. Dialysis or spin filtration are also viable alternatives[12].



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Experimental workflow for labeling an azide-modified protein.

## Quality Control and Analysis

Successful conjugation must be validated. This ensures that the observed fluorescence is indeed from the labeled biomolecule.

- **SDS-PAGE:** Run the purified conjugate on an SDS-PAGE gel. A fluorescent band corresponding to the molecular weight of the protein confirms successful covalent labeling. Comparing this to an unlabeled protein control is essential[12]. The gel can be imaged on a fluorescent scanner using the appropriate excitation/emission settings before coomassie staining to visualize total protein.
- **Spectroscopy:** The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using absorbance measurements. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for BDP 650/665). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.

## Conclusion

**BDP 650/665 DBCO** is a powerful reagent for researchers requiring high-fidelity fluorescent labeling in sensitive biological environments. Its far-red spectral properties minimize background interference, while the integrated DBCO moiety allows for a highly specific, efficient, and biocompatible conjugation strategy via copper-free click chemistry. By following robust protocols and validation steps, this molecule enables the precise and stable fluorescent tagging of biomolecules, facilitating advanced applications in cellular imaging, proteomics, and drug development.

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